molecular formula C15H11F3O3 B3143822 4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid CAS No. 536975-35-6

4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid

Cat. No.: B3143822
CAS No.: 536975-35-6
M. Wt: 296.24 g/mol
InChI Key: MDUDZLWMGWNCIQ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C15H11F3O3 and its molecular weight is 296.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-phenylmethoxy-3-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c16-15(17,18)12-8-11(14(19)20)6-7-13(12)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUDZLWMGWNCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Fluorinated Benzoic Acid Derivatives in Organic Synthesis

Fluorinated benzoic acid derivatives are a cornerstone of modern organic synthesis, largely due to the unique and powerful effects of fluorine and fluorine-containing groups on molecular properties. The incorporation of a trifluoromethyl (-CF3) group, in particular, is a widely used strategy in the design of pharmaceuticals and agrochemicals. mdpi.comresearchgate.net

The trifluoromethyl group imparts several advantageous characteristics to a molecule:

Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation. mdpi.com This can increase the in vivo half-life of a drug molecule.

Lipophilicity : The -CF3 group is highly lipophilic (fat-soluble), which can enhance a molecule's ability to cross biological membranes, a critical factor for bioavailability. mdpi.combeilstein-journals.org

Electronic Effects : As a potent electron-withdrawing group, the -CF3 moiety can significantly alter the acidity of a nearby carboxylic acid group and influence the reactivity of the aromatic ring.

Bioisosterism : The trifluoromethyl group is often used as a bioisostere for other atoms or groups, like chlorine, due to steric similarities. mdpi.com

These properties make trifluoromethyl-substituted benzoic acids valuable starting materials and intermediates. nbinno.com Their unique combination of functional groups allows for their use in creating a diverse range of complex molecules with tailored properties for advanced applications in chemical research. nbinno.comnbinno.com

Table 1: Physicochemical Properties of Related Trifluoromethyl Benzoic Acid Derivatives

Compound Name Molecular Formula Molar Mass ( g/mol ) Melting Point (°C)
4-(Trifluoromethyl)benzoic acid C₈H₅F₃O₂ 190.12 219-220

This data is compiled from publicly available chemical databases for contextual purposes. sigmaaldrich.comnih.gov

Academic Significance of Benzyloxy Substituted Aromatic Scaffolds

Aromatic compounds, characterized by their stable ring structures, are fundamental scaffolds in the development of new drugs. fastercapital.com The introduction of a benzyloxy group (-OCH₂C₆H₅) onto an aromatic ring is a significant strategy in medicinal chemistry and organic synthesis.

The benzyloxy group serves two primary roles:

Pharmacophore Component : In drug design, a pharmacophore is the essential part of a molecule responsible for its biological activity. The benzyloxy moiety can act as a key component of a pharmacophore, participating in crucial binding interactions with biological targets like enzymes or receptors. nih.gov Its size, hydrophobicity, and potential for π-π stacking interactions can enhance a molecule's affinity and selectivity for its target. nih.gov

Protecting Group : In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. The benzyloxy group is a widely used protecting group for phenols (-OH groups). It is relatively stable to a variety of reaction conditions but can be readily removed (a process called debenzylation) under specific, mild conditions, typically using catalytic hydrogenation, to regenerate the free phenol (B47542) for subsequent transformations.

The versatility of the benzyloxy group, both as a modulator of biological activity and as a synthetic tool, makes benzyloxy-substituted aromatic scaffolds highly valuable in academic research for creating diverse and complex molecules. nih.gov

Overview of Research Trajectories for 4 Benzyloxy 3 Trifluoromethyl Benzoic Acid As a Synthetic Intermediate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For this compound, several key disconnections can be envisioned, leading to different synthetic strategies.

Disconnection 1: C-C bond of the carboxylic acid. This is a common and effective strategy for the synthesis of benzoic acids. This disconnection leads back to a halogenated precursor, such as 4-bromo-1-(benzyloxy)-2-(trifluoromethyl)benzene, which can then be carboxylated. This precursor can be further disconnected at the ether linkage.

Disconnection 2: C-O bond of the benzyloxy group. This approach involves the formation of the ether linkage as a key step. This retrosynthetic step leads to 4-hydroxy-3-(trifluoromethyl)benzoic acid and a benzyl halide. This strategy is advantageous if the substituted hydroxybenzoic acid is readily available.

Disconnection 3: C-CF3 bond. This disconnection suggests introducing the trifluoromethyl group onto a pre-existing 4-(benzyloxy)benzoic acid scaffold. This can be achieved through electrophilic or nucleophilic trifluoromethylation reactions.

These primary disconnections give rise to the main synthetic strategies discussed in the following sections.

Strategies for Constructing the Benzoic Acid Core

The formation of the benzoic acid moiety is a pivotal step in the synthesis of the target molecule. Two principal strategies are commonly employed: carboxylation of an organometallic intermediate and oxidation of a benzylic precursor.

Carboxylation Techniques

Carboxylation via organometallic intermediates is a powerful method for forming carbon-carbon bonds and introducing a carboxylic acid group.

Grignard Reagent Carboxylation: A classic and widely used method involves the reaction of a Grignard reagent with carbon dioxide (dry ice). tamu.eduyoutube.com In the context of synthesizing this compound, this would typically involve the following steps:

Preparation of the Grignard Reagent: Starting from an aryl halide, such as 4-bromo-1-(benzyloxy)-2-(trifluoromethyl)benzene, the Grignard reagent is formed by reacting it with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com

Carboxylation: The freshly prepared Grignard reagent is then reacted with solid carbon dioxide (dry ice). tamu.edu The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2.

Acidic Workup: Subsequent acidification with an aqueous acid protonates the resulting carboxylate salt to yield the desired benzoic acid. tamu.edu

StepReactantsReagentsProduct
14-bromo-1-(benzyloxy)-2-(trifluoromethyl)benzeneMg, anhydrous ether4-(benzyloxy)-3-(trifluoromethyl)phenylmagnesium bromide
24-(benzyloxy)-3-(trifluoromethyl)phenylmagnesium bromideCO2 (dry ice)Magnesium carboxylate salt
3Magnesium carboxylate saltH3O+This compound

Aromatic Functionalization Approaches

This strategy involves modifying a pre-existing functional group on the aromatic ring to form the carboxylic acid.

Oxidation of a Benzylic Methyl Group: If the starting material is 4-(benzyloxy)-3-(trifluoromethyl)toluene, the methyl group can be oxidized to a carboxylic acid. masterorganicchemistry.com A strong oxidizing agent, such as potassium permanganate (B83412) (KMnO4), is typically used for this transformation. alfa-chemistry.comiosrjournals.org The reaction is often carried out in an aqueous solution under basic or neutral conditions, followed by acidification to yield the carboxylic acid. youtube.com The benzylic position is particularly susceptible to oxidation due to the stability of the intermediate benzylic radical. masterorganicchemistry.com

Starting MaterialOxidizing AgentConditionsProduct
4-(benzyloxy)-3-(trifluoromethyl)toluenePotassium permanganate (KMnO4)1. Aqueous, heat; 2. H3O+This compound

Methodologies for Trifluoromethyl Group Installation

The introduction of the trifluoromethyl (CF3) group is a crucial step in many synthetic routes. The CF3 group's strong electron-withdrawing nature and its impact on the lipophilicity and metabolic stability of molecules make its installation a significant area of research. Both electrophilic and nucleophilic methods are available.

Electrophilic Trifluoromethylation Protocols

Electrophilic trifluoromethylating agents deliver a "CF3+" equivalent to a nucleophilic substrate. These reagents are particularly useful for the trifluoromethylation of electron-rich aromatic and heteroaromatic compounds, as well as enolates and other carbanions.

Umemoto's Reagents: A prominent class of electrophilic trifluoromethylating agents is the S-(trifluoromethyl)dibenzothiophenium salts, commonly known as Umemoto's reagents. rsc.orgtcichemicals.com These reagents are stable, crystalline solids that can trifluoromethylate a variety of nucleophiles, including phenols. researchgate.net For the synthesis of the target compound, one could envision the trifluoromethylation of a 4-benzyloxyphenol derivative, although direct trifluoromethylation of 4-(benzyloxy)benzoic acid is also a possibility, with the directing effects of the existing substituents playing a crucial role in the regioselectivity of the reaction. The reaction conditions typically involve a base to generate the nucleophile.

SubstrateReagentConditionsProduct
4-(Benzyloxy)benzoic acidUmemoto's ReagentBase, suitable solventThis compound (regioisomers possible)

Togni's Reagents: Another important class of electrophilic trifluoromethylating agents is the hypervalent iodine compounds developed by Togni and coworkers. brynmawr.edu These reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, are also effective for the trifluoromethylation of a wide range of substrates, including phenols. brynmawr.edu

Nucleophilic Trifluoromethylation Protocols

Nucleophilic trifluoromethylation involves the transfer of a "CF3-" equivalent to an electrophilic substrate. This approach is commonly used for the trifluoromethylation of aryl halides and carbonyl compounds.

Copper-Catalyzed Trifluoromethylation: A widely used method for the nucleophilic trifluoromethylation of aryl halides involves a copper catalyst and a trifluoromethyl source. beilstein-journals.org

Ruppert-Prakash Reagent (TMSCF3): Trimethyl(trifluoromethyl)silane (TMSCF3), known as the Ruppert-Prakash reagent, is a common source of the trifluoromethyl nucleophile. In the presence of a fluoride (B91410) source (e.g., KF, CsF, or TBAF) and a copper(I) catalyst (e.g., CuI), TMSCF3 can trifluoromethylate aryl iodides and bromides. beilstein-journals.org For the synthesis of this compound, a suitable precursor would be 3-halo-4-(benzyloxy)benzoic acid.

SubstrateCF3 SourceCatalyst/ActivatorProduct
3-Iodo-4-(benzyloxy)benzoic acidTMSCF3CuI, KFThis compound

Radical Trifluoromethylation Strategies

The introduction of a trifluoromethyl (-CF3) group onto an aromatic ring is a pivotal step in the synthesis of this compound. Radical trifluoromethylation offers a powerful method for this transformation, typically targeting a precursor molecule such as a 4-hydroxybenzoic acid derivative. In this approach, a trifluoromethyl radical (•CF3) is generated and reacts with the aromatic substrate.

The •CF3 radical is electrophilic and highly reactive. wikipedia.org Its generation can be achieved from various sources under specific reaction conditions. Common reagents for generating trifluoromethyl radicals include:

Trifluoroiodomethane (CF3I) : Often used in combination with a radical initiator like triethylborane (B153662) (Et3B) or under photolytic conditions. wikipedia.org

Sodium trifluoromethanesulfinate (CF3SO2Na) : Also known as the Langlois reagent, it can generate •CF3 radicals in the presence of an oxidant. wikipedia.org

Bis(trifluoroacetyl) peroxide : This reagent can also serve as a source for the trifluoromethyl radical. wikipedia.org

For the synthesis of the target molecule's precursor, 4-hydroxy-3-(trifluoromethyl)benzoic acid, the reaction would involve the regioselective trifluoromethylation of 4-hydroxybenzoic acid. The hydroxyl group is an ortho-, para-directing group, which would facilitate the introduction of the -CF3 group at the C3 position, ortho to the hydroxyl group. The electrophilic nature of the •CF3 radical makes it suitable for reacting with electron-rich aromatic rings. wikipedia.org

Benzyloxy Group Introduction via Etherification Reactions

Once the trifluoromethylated phenol intermediate, 4-hydroxy-3-(trifluoromethyl)benzoic acid, is obtained, the subsequent key step is the introduction of the benzyloxy group. This is accomplished through an etherification reaction, where the phenolic hydroxyl group is converted into a benzyl ether.

Williamson Ether Synthesis and Variations

The Williamson ether synthesis is a classic and widely employed method for preparing ethers. masterorganicchemistry.com The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, the reaction involves deprotonating the phenolic hydroxyl of 4-hydroxy-3-(trifluoromethyl)benzoic acid with a suitable base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking benzyl chloride or benzyl bromide to form the desired ether linkage. masterorganicchemistry.comfrancis-press.com

Key components and conditions for this reaction include:

Substrate : 4-hydroxy-3-(trifluoromethyl)benzoic acid.

Alkylating Agent : Benzyl chloride or benzyl bromide.

Base : A base is required to deprotonate the phenol. Common choices include sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), or sodium hydride (NaH). masterorganicchemistry.comfrancis-press.com

Solvent : Aprotic polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are often used to facilitate the SN2 reaction. francis-press.com

A potential challenge in this synthesis is the presence of the carboxylic acid group, which will also be deprotonated by the base. However, the phenoxide is a stronger nucleophile than the carboxylate, favoring O-alkylation at the phenolic position. To avoid potential side reactions, such as esterification, the carboxylic acid group may be protected (e.g., as a methyl or ethyl ester) prior to etherification, followed by a final hydrolysis step. A procedure for a similar compound, 4-benzyloxy-3-chlorobenzoic acid, involves reacting 4-hydroxy-3-chlorobenzoic acid with benzyl chloride in the presence of sodium hydroxide. prepchem.com

Transition-Metal Catalyzed Etherification Methods

Modern organic synthesis offers alternatives to the Williamson ether synthesis, including transition-metal-catalyzed methods. Reactions like the Buchwald-Hartwig and Ullmann couplings are powerful for forming C–O bonds. researchgate.net These methods can sometimes offer milder reaction conditions or broader substrate scope. For instance, a palladium- or copper-catalyzed coupling could potentially be used to couple 4-hydroxy-3-(trifluoromethyl)benzoic acid with a benzyl halide. These reactions often involve a catalytic cycle with a transition metal complex that facilitates the formation of the ether bond. researchgate.net

Other advanced benzylation techniques circumvent the need for strongly basic or acidic conditions. For example, the use of 2-benzyloxy-1-methylpyridinium triflate provides a thermally activated source of a benzyl electrophile, allowing for the benzylation of alcohols under nearly neutral conditions, often using magnesium oxide (MgO) as a mild acid scavenger. orgsyn.orgorgsyn.org This method could be particularly advantageous for substrates sensitive to harsh bases.

Optimization of Reaction Conditions and Yield for Academic Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound in an academic setting. Key parameters for the Williamson ether synthesis step, which is a common and practical choice, are summarized below.

Table 1: Optimization Parameters for Williamson Ether Synthesis

Parameter Condition Rationale / Considerations
Base K2CO3, NaOH, Cs2CO3 The choice of base can influence reaction rate and yield. Stronger bases like NaOH ensure complete deprotonation of the phenol. prepchem.com
Solvent DMF, Acetonitrile, Acetone Polar aprotic solvents are preferred as they solvate the cation of the base while leaving the phenoxide nucleophile reactive. francis-press.com
Temperature Room Temperature to Reflux Higher temperatures increase the reaction rate but may also promote side reactions. Optimization is required to find a balance. prepchem.com
Reaction Time 4-24 hours The reaction progress should be monitored (e.g., by TLC) to determine the optimal time for completion. prepchem.com

| Alkylating Agent | Benzyl chloride, Benzyl bromide | Benzyl bromide is generally more reactive than benzyl chloride, which may lead to shorter reaction times. |

For substrates containing both a phenolic -OH and a -COOH group, chemoselectivity becomes a significant factor. While O-alkylation of the phenol is generally favored over esterification under Williamson conditions, protecting the carboxylic acid as an ester before etherification and deprotecting it afterward is a common strategy to ensure a clean reaction and high yield of the desired product.

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity Considerations

The synthesis of this compound can be approached via several routes, primarily differing in the sequence of the trifluoromethylation and benzylation steps.

Route 1: Trifluoromethylation followed by Benzylation This is a common and logical pathway.

Step 1 : Radical trifluoromethylation of a 4-hydroxybenzoic acid derivative (e.g., methyl 4-hydroxybenzoate). The hydroxyl group directs the incoming trifluoromethyl group to the ortho position (C3).

Step 2 : Benzylation of the resulting 4-hydroxy-3-(trifluoromethyl)benzoate via Williamson ether synthesis or other etherification methods.

Step 3 : Hydrolysis of the ester to yield the final carboxylic acid.

Selectivity : The regioselectivity of the initial trifluoromethylation is critical and is favorably directed by the hydroxyl group. The subsequent benzylation is a standard transformation.

Route 2: Benzylation followed by Trifluoromethylation

Step 1 : Protection of 4-hydroxybenzoic acid as 4-(benzyloxy)benzoic acid.

Step 2 : Trifluoromethylation of 4-(benzyloxy)benzoic acid.

Efficiency : This route may be less efficient. The benzyloxy group is also an ortho-, para-director, but the reaction conditions for radical trifluoromethylation might be harsh and could potentially cleave the benzyl ether.

Selectivity : Achieving selective trifluoromethylation at the C3 position without affecting other parts of the molecule, including the benzyloxy group, could be challenging.

Comparative Summary

FeatureRoute 1 (Trifluoromethylation first)Route 2 (Benzylation first)
Overall Yield Potentially higher due to better control over selectivity.Likely lower due to potential side reactions and harsher conditions required for trifluoromethylation on a more complex substrate.
Selectivity Good regioselectivity in trifluoromethylation directed by the -OH group.Regioselectivity might be complicated, and the stability of the benzyl ether under trifluoromethylation conditions is a concern.
Practicality More practical and predictable. The key intermediate, 4-hydroxy-3-(trifluoromethyl)benzoic acid or its ester, is a logical synthetic target.Less common due to potential complications with functional group compatibility.

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a variety of chemical modifications, including the formation of esters and amides, reduction to lower oxidation states, and removal via decarboxylation.

The conversion of this compound into its corresponding esters and amides is a fundamental transformation for modifying its physical and biological properties.

Esterification: Esterification is commonly achieved through reactions with various alcohols under acidic conditions or by using coupling agents. The classic Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a viable method. rug.nl However, to avoid potentially harsh conditions that could affect the benzyloxy group, milder methods are often preferred.

Alternative approaches include the use of solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, which can facilitate the reaction between substituted benzoic acids and alcohols, often under solvent-free conditions. ijstr.orgepa.gov Another common strategy involves the activation of the carboxylic acid with reagents like N,N'-dicyclohexylcarbodiimide (DCC), which promotes ester formation with alcohols under mild conditions. sigmaaldrich.com

Amidation: The formation of amides from this compound can be accomplished by reacting it with primary or secondary amines. Direct condensation is thermally demanding and often inefficient. Therefore, coupling reagents are typically employed to facilitate the reaction. Reagents such as boric acid have been shown to catalyze the direct amidation of benzoic acids with amines by forming a reactive mixed anhydride (B1165640) intermediate. sciepub.com More sophisticated borate (B1201080) esters, like B(OCH2CF3)3, are also effective for direct amidation under mild conditions, with the advantage of a simple workup procedure. nih.gov A wide array of other coupling reagents developed for peptide synthesis can also be applied, offering high yields and broad functional group tolerance. luxembourg-bio.com

The table below summarizes common reagents used for these transformations, which are applicable to this compound.

TransformationReagent/CatalystTypical ConditionsProduct Class
EsterificationH₂SO₄ (catalytic), AlcoholRefluxEster
Modified Montmorillonite K10Solvent-free, RefluxEster
DCC, Alcohol, DMAP (catalytic)Room TemperatureEster
AmidationBoric Acid, AmineReflux in Toluene (B28343)Amide
B(OCH₂CF₃)₃, Amine80 °C in AcetonitrileAmide
COMU, Collidine, AmineRoom TemperatureAmide

The carboxylic acid functionality can be reduced to either an aldehyde or a primary alcohol. The choice of reducing agent is critical to control the extent of the reduction.

Reduction to Alcohols: Strong reducing agents are required for the direct reduction of a carboxylic acid to a primary alcohol. Borane (BH₃), typically used as a complex with tetrahydrofuran (THF), is highly effective for this transformation and generally does not reduce ester or nitro groups, making it suitable for complex molecules.

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. A common strategy involves a two-step process: first, the carboxylic acid is converted to a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride). The resulting acyl chloride can then be reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) in a Rosenmund-type reduction. This prevents over-reduction to the alcohol.

Target ProductReagentsKey Features
(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)methanol1. BH₃·THFDirect reduction of carboxylic acid.
4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde1. SOCl₂ or (COCl)₂ 2. LiAl(O-t-Bu)₃HTwo-step process via acyl chloride.

The removal of the carboxyl group (decarboxylation) from aromatic rings typically requires significant energy input unless facilitated by specific structural features or catalysts. For benzoic acids bearing electron-withdrawing groups like trifluoromethyl, decarboxylation is challenging.

Standard thermal decarboxylation requires very high temperatures. However, transition-metal-catalyzed methods have been developed to achieve this transformation under milder conditions. Copper-based catalysts, in particular, are often used for the protodecarboxylation of aromatic carboxylic acids. luxembourg-bio.com More recently, photoredox catalysis has emerged as a powerful tool. Photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates can generate aryl radicals, which then lead to the decarboxylated product. organic-chemistry.orgacs.org This method has been successfully applied to the decarboxylative fluorination of benzoic acids and demonstrates a pathway for functionalization following the removal of the carboxyl group. organic-chemistry.org

Aromatic Ring Reactivity and Functionalization

The substitution pattern on the aromatic ring of this compound creates a specific electronic environment that dictates the outcome of further functionalization attempts.

In electrophilic aromatic substitution (EAS), the directing effects of the existing substituents determine the position of the incoming electrophile. The molecule has three substituents to consider: the carboxylic acid (-COOH), the trifluoromethyl group (-CF₃), and the benzyloxy group (-OCH₂Ph).

-COOH and -CF₃ groups: Both are electron-withdrawing and act as meta-directors. They deactivate the ring towards electrophilic attack. lkouniv.ac.in

-OCH₂Ph group: The benzyloxy group is an ether. The oxygen atom donates electron density to the ring through resonance, making it a powerful activating group and an ortho, para-director. youtube.com

The powerful activating and ortho, para-directing effect of the benzyloxy group at position 4 will dominate over the deactivating, meta-directing effects of the groups at positions 1 and 3. The para position relative to the benzyloxy group is occupied by the carboxylic acid. Therefore, electrophilic substitution is strongly directed to the two ortho positions relative to the benzyloxy group, which are C2 and C6.

Given the steric hindrance from the adjacent trifluoromethyl group at C3, substitution at the C2 position might be less favored than at the C6 position. Thus, the major product of an electrophilic aromatic substitution reaction, such as nitration or halogenation, is predicted to be at the C6 position.

ReactionReagentsPredicted Major Product Position
NitrationHNO₃, H₂SO₄Substitution at C6
BrominationBr₂, FeBr₃Substitution at C6
Friedel-Crafts AcylationRCOCl, AlCl₃Substitution at C6 (may be sluggish due to deactivating groups)

Nucleophilic aromatic substitution (SₙAr) is generally difficult on electron-rich benzene (B151609) rings and requires two key features: a strong electron-withdrawing group to activate the ring and a good leaving group (typically a halide).

In this compound, the trifluoromethyl group is a potent electron-withdrawing group that can activate the ring toward nucleophilic attack. acs.org However, the molecule lacks a conventional leaving group on the aromatic ring. The benzyloxy group is not a good leaving group for a standard SₙAr reaction.

For an SₙAr reaction to occur on this system, the molecule would need to be modified to include a suitable leaving group, such as a halogen, at a position activated by the trifluoromethyl group (i.e., ortho or para to it). If, for instance, a fluoro or chloro group were present at the C4 position instead of the benzyloxy group, the ring would be highly activated for nucleophilic attack at that position. nih.gov In such a scenario, a nucleophile could displace the halide, facilitated by the stabilization of the negative charge in the Meisenheimer intermediate by the adjacent trifluoromethyl group. nih.gov

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. In the case of this compound, the regiochemical outcome of a DoM reaction, typically employing a strong base like an organolithium reagent, is dictated by the interplay of three distinct directing metalation groups (DMGs): the carboxylic acid, the benzyloxy group, and the trifluoromethyl group.

The carboxylic acid group, after deprotonation to the carboxylate, is a recognized DMG, directing lithiation to its ortho positions. Similarly, the oxygen of the benzyloxy group can coordinate with the lithium cation, directing metalation to its ortho positions. The trifluoromethyl group is considered a moderate ortho-directing group.

In this compound, the potential sites for lithiation are the C2 and C5 positions. The C2 position is ortho to the benzyloxy group, while the C5 position is ortho to both the carboxylic acid and the trifluoromethyl group. The directing abilities of these groups are crucial in determining the reaction's regioselectivity. Research on substituted benzoic acids has shown that the carboxylic acid group has an intermediate capacity for directing metalation. tcichemicals.comresearchgate.netrsc.org For meta-substituted benzoic acids, it has been observed that there is a lack of complementarity between methoxy (B1213986) (electronically similar to benzyloxy) and trifluoromethyl groups in directing the lithiation. tcichemicals.comresearchgate.netrsc.org This suggests a competitive rather than a cooperative scenario between the directing groups in the target molecule.

Given the substitution pattern, lithiation is anticipated to be a complex process. The relative directing strengths of the carboxylate, benzyloxy, and trifluoromethyl groups would determine the major product. It is plausible that a mixture of isomers could be obtained, with the precise ratio depending on the specific reaction conditions such as the base, solvent, and temperature.

Table 1: Potential Regiochemical Outcomes of Directed Ortho-Metalation of this compound

Position of LithiationDirecting Group(s)Expected Product after Quenching with Electrophile (E)
C2Benzyloxy2-E-4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid
C5Carboxylic acid, Trifluoromethyl5-E-4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid

Reactivity of the Trifluoromethyl Group

Stability under Various Reaction Conditions

The trifluoromethyl (CF3) group is renowned for its exceptional stability, a characteristic attributed to the high bond dissociation energy of the carbon-fluorine bond. mdpi.com This robustness allows the CF3 group to remain intact under a wide array of synthetic transformations. In the context of this compound, the trifluoromethyl group is expected to be stable under various reaction conditions, including many acidic and basic environments. researchgate.net

The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic attack, but the group itself is generally unreactive towards many common reagents used in organic synthesis. This stability is a key feature, enabling functionalization of other parts of the molecule without affecting the CF3 moiety. For instance, reactions targeting the carboxylic acid or the benzyloxy group can often be performed without concern for the degradation of the trifluoromethyl group.

Table 2: General Stability of the Trifluoromethyl Group

Reaction ConditionStability of CF3 Group
Strong Acids (non-superacidic)Generally Stable
Strong BasesGenerally Stable
Oxidizing AgentsGenerally Stable
Reducing Agents (e.g., catalytic hydrogenation)Generally Stable

Potential for Further Functionalization or Transformation

Despite its high stability, the functionalization or transformation of an aromatic trifluoromethyl group is a challenging but achievable goal in organic synthesis. tcichemicals.com Such transformations typically require harsh reaction conditions or specific activation strategies, as the C-F bond is not easily cleaved.

One potential avenue for transformation involves the activation of the C-F bonds. Research has shown that selective C-F bond transformations of aromatic trifluoromethyl groups can be accomplished under specific conditions, sometimes necessitating the presence of an ortho-assisting group, such as a hydrosilyl moiety. tcichemicals.com Another approach involves the use of strong Lewis acids, which can facilitate the conversion of a trifluoromethyl group into a carbonyl group, effectively transforming a benzotrifluoride (B45747) derivative into a benzoic acid derivative. tcichemicals.com However, the application of such harsh conditions to a molecule like this compound would likely lead to the cleavage of the benzyloxy ether linkage or other undesired side reactions.

More recent advancements have explored defluorinative functionalization methods, for example, converting trifluoromethyl arenes into methyl-dithioesters using a microwave-assisted method with a BF3SMe2 complex. researchgate.net The applicability of such methods to the subject compound would need to be evaluated, considering the potential for interaction with the other functional groups present.

Transformations Involving the Benzyloxy Ether Linkage

Selective Deprotection Methodologies

The benzyloxy group is a common protecting group for phenols and is typically removed by catalytic hydrogenation. In the case of this compound, the selective cleavage of the benzyl ether is a key transformation to unmask the phenolic hydroxyl group. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the molecule, but several methods are expected to be effective.

Catalytic transfer hydrogenation is a mild and efficient method for the removal of benzyl ethers. organic-chemistry.orgmdma.ch This technique uses a hydrogen donor, such as formic acid or ammonium (B1175870) formate, in the presence of a palladium catalyst. It often offers good selectivity and is compatible with a wide range of functional groups.

Standard catalytic hydrogenation with hydrogen gas and a palladium catalyst is also a viable option. The trifluoromethyl group is generally stable under these conditions. mdpi.com It has been demonstrated that selective debenzylation can be achieved in the presence of other reducible groups, such as aromatic chlorides, by careful selection of the catalyst and reaction conditions. nacatsoc.org This suggests that selective deprotection of the benzyloxy group in this compound without affecting the trifluoromethyl group is feasible.

Table 3: Selected Methodologies for Selective Deprotection of the Benzyloxy Group

Reagents and ConditionsAdvantagesPotential Considerations
H2, Pd/C, solvent (e.g., EtOH, MeOH)Well-established, high efficiencyPotential for reduction of other functional groups if present
Formic acid or Ammonium formate, Pd/CMild conditions, good for sensitive substratesCatalyst activity can be substrate-dependent
BCl3·SMe2Mild, tolerates a broad range of functional groupsStoichiometric reagent, workup procedure

Rearrangement Reactions (e.g., Claisen-type)

The Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement that is characteristic of allyl aryl ethers. The analogous rearrangement of benzyl aryl ethers, which would be relevant to the benzyloxy group in this compound, is far less common and typically requires harsh thermal conditions. rsc.orgresearchgate.net

Theoretical and experimental studies on the Claisen rearrangement of benzyl vinyl ethers have shown that the reaction is often challenging. rsc.org For substrates containing electron-withdrawing groups on the aromatic ring, such as a trifluoromethyl group, the high temperatures required for the rearrangement can lead to decomposition. Research on the scope of benzyl-Claisen rearrangements has indicated that substrates with electron-poor aromatic systems tend to decompose under the reaction conditions. This suggests that a Claisen-type rearrangement of the benzyloxy group in this compound is unlikely to be a synthetically viable transformation. The strong electron-withdrawing nature of the trifluoromethyl group would likely destabilize any intermediates and favor decomposition pathways over the desired rearrangement.

Stereoselective and Regioselective Derivatization Strategies

A comprehensive review of publicly available scientific literature and chemical databases indicates a notable absence of specific studies detailing the stereoselective and regioselective derivatization of this compound. Research focusing on the targeted introduction of functional groups onto the aromatic ring of this particular molecule, with control over stereochemistry or regiochemistry, does not appear to have been published.

The inherent electronic properties of the substituents on the benzene ring—the electron-donating benzyloxy group at the 4-position and the electron-withdrawing trifluoromethyl group at the 3-position—would theoretically direct incoming electrophiles. The powerful activating and ortho-, para-directing nature of the benzyloxy group would be expected to dominate, suggesting that electrophilic aromatic substitution would likely occur at the positions ortho to the benzyloxy group (positions 3 and 5). However, the presence of the trifluoromethyl group at position 3 would sterically hinder and electronically deactivate this position. Consequently, electrophilic attack would be most favored at the 5-position.

Despite these theoretical considerations, the lack of empirical data from laboratory studies means that no specific, experimentally validated strategies for the stereoselective or regioselective derivatization of this compound can be reported at this time. Further experimental investigation would be required to establish reliable protocols and to characterize the resulting derivatives.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 4 Benzyloxy 3 Trifluoromethyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework and the environment of specific nuclei, such as fluorine.

High-Field ¹H and ¹³C NMR for Structural Assignment

High-field ¹H and ¹³C NMR are fundamental for the initial structural verification of 4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid.

¹H NMR Spectroscopy: The proton NMR spectrum provides a quantitative map of the hydrogen atoms in the molecule. For this compound, distinct signals are predicted for the protons on the benzoic acid ring, the benzyloxy substituent, and the carboxylic acid group. The aromatic protons on the trifluoromethyl-substituted ring are expected to appear in the downfield region (δ 7.5-8.5 ppm) due to the electron-withdrawing effects of the trifluoromethyl and carboxylic acid groups. The five protons of the benzyl (B1604629) group's phenyl ring would typically appear as a multiplet around δ 7.3-7.5 ppm, while the benzylic methylene (-CH₂) protons would present as a characteristic singlet near δ 5.2 ppm. The acidic proton of the carboxyl group is anticipated to be a broad singlet at a significantly downfield shift, often exceeding δ 10 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is expected to resonate at approximately δ 165-170 ppm. The carbon atom of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms. Aromatic carbons will be observed in the δ 110-160 ppm range, with their specific shifts influenced by the attached substituents (benzyloxy, trifluoromethyl, and carboxyl groups). The benzylic methylene carbon is predicted to have a chemical shift in the range of δ 70-75 ppm.

Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
COOH >10 (broad s) ~167
Benzoic C1 - ~128
Benzoic C2-H ~8.3 (d) ~134
Benzoic C3 - ~125 (q, J(C,F) ≈ 30 Hz)
Benzoic C4 - ~158
Benzoic C5-H ~7.3 (d) ~115
Benzoic C6-H ~8.2 (dd) ~132
-CF₃ - ~123 (q, J(C,F) ≈ 273 Hz)
-O-CH₂- ~5.2 (s) ~71
Benzyl C1' - ~136
Benzyl C2'/C6'-H ~7.4 (m) ~128
Benzyl C3'/C5'-H ~7.4 (m) ~129

Note: Predicted values are based on analogous structures and established chemical shift theory. s = singlet, d = doublet, dd = doublet of doublets, q = quartet, m = multiplet.

¹⁹F NMR Spectroscopy for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. In this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent. Therefore, the proton-decoupled ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift of this signal provides crucial information about the electronic environment of the CF₃ group. For benzotrifluoride (B45747) derivatives, this signal typically appears in the range of δ -62 to -64 ppm relative to a CFCl₃ standard. colorado.edubeilstein-journals.org

Predicted ¹⁹F NMR Data

Assignment Predicted ¹⁹F Chemical Shift (ppm) Multiplicity

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially in complex molecules where one-dimensional spectra may have overlapping signals.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, key COSY correlations would be observed between the adjacent aromatic protons on the benzoic acid ring (H-5 with H-6) and within the spin system of the benzyl group's phenyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. columbia.edu This allows for the unambiguous assignment of each protonated carbon by linking its ¹³C chemical shift to the chemical shift of the proton attached to it (e.g., C5 to H-5, C6 to H-6, and the benzylic CH₂).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals long-range correlations (typically 2-3 bonds) between protons and carbons. columbia.edu This is critical for connecting the different fragments of the molecule. Key HMBC correlations would include:

The benzylic methylene protons (-CH₂-) to the C-4 of the benzoic acid ring and to the C-1' of the benzyl ring, confirming the benzyloxy linkage.

The H-2 proton to the carbonyl carbon (COOH) and the C-3 and C-4 carbons.

The H-5 proton to the C-3 and C-4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. A key NOESY correlation would be expected between the benzylic methylene protons (-CH₂-) and the H-5 proton of the benzoic acid ring, which would confirm the conformation of the benzyloxy group relative to the benzoic acid core.

Key Predicted 2D NMR Correlations

Experiment Correlating Protons Correlating Carbons
COSY H-5 ↔ H-6 -
HSQC H-2, H-5, H-6, -CH₂- C-2, C-5, C-6, -CH₂- (one-bond)
HMBC -CH₂- C-4, C-1' (multi-bond)
H-2 COOH, C-4, C-6 (multi-bond)

| NOESY | -CH₂- ↔ H-5 (through-space) | - |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the compound's elemental formula. For this compound (C₁₅H₁₁F₃O₃), HRMS can confirm this composition with high confidence, distinguishing it from other potential isomers or compounds with the same nominal mass. The analysis of fragmentation patterns under ionization can further corroborate the proposed structure. Common fragmentation pathways would likely involve the cleavage of the benzylic ether bond, leading to the formation of a stable tropylium cation (m/z 91) and a 4-hydroxy-3-(trifluoromethyl)benzoic acid fragment.

Predicted HRMS Fragmentation Data

Ion Formula Calculated Exact Mass (m/z) Description
[M+H]⁺ C₁₅H₁₂F₃O₃⁺ 297.0733 Protonated molecular ion
[M-H]⁻ C₁₅H₁₀F₃O₃⁻ 295.0588 De-protonated molecular ion
[M-C₇H₇]⁺ C₈H₄F₃O₃⁺ 205.0056 Loss of benzyl radical

Coupled Techniques (GC-MS, LC-MS) for Purity and Identity Confirmation

Coupling chromatography with mass spectrometry provides a powerful method for separating components of a mixture and confirming their identity.

LC-MS (Liquid Chromatography-Mass Spectrometry): Due to its polarity and low volatility, LC-MS is the preferred method for the analysis of this compound. researchgate.net Using a reversed-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., water and acetonitrile with a formic acid modifier), the compound can be separated from impurities. The mass spectrometer, often using electrospray ionization (ESI), detects the eluting compound, providing both retention time and mass-to-charge ratio, which together serve as a highly specific identifier.

GC-MS (Gas Chromatography-Mass Spectrometry): Direct analysis of this carboxylic acid by GC-MS is challenging due to its non-volatile nature. shimadzu.com However, analysis is possible after a derivatization step, such as esterification (e.g., with methanol to form the methyl ester). This process increases the compound's volatility, allowing it to pass through the GC column. The resulting mass spectrum of the derivative can be used to confirm the core structure of the original molecule. google.com

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to its distinct structural components: the carboxylic acid, the aromatic rings, the ether linkage, and the trifluoromethyl group.

The analysis of benzoic acid and its derivatives reveals highly characteristic peaks. stmarys-ca.edudocbrown.info The most prominent feature of a carboxylic acid is the very broad O–H stretching vibration, which typically appears in the 2500–3300 cm⁻¹ region. stmarys-ca.edustmarys-ca.edu This broadening is a direct result of strong intermolecular hydrogen bonding between the carboxylic acid moieties, which form dimeric structures in the solid state. stmarys-ca.edu

Another key indicator is the intense C=O (carbonyl) stretching vibration, which for an aryl carboxylic acid is expected between 1700 and 1680 cm⁻¹. docbrown.info The aromatic nature of the compound gives rise to C=C stretching vibrations within the benzene (B151609) rings, typically observed as multiple peaks in the 1400 to 1600 cm⁻¹ range. stmarys-ca.edu The C-F stretching vibrations of the trifluoromethyl (CF₃) group are anticipated to produce strong, characteristic bands, generally found in the region of 1100 to 1350 cm⁻¹. The ether linkage (Ar-O-CH₂) is characterized by its C-O stretching vibrations, which would likely appear between 1210 and 1320 cm⁻¹. docbrown.info

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretching (H-bonded)2500–3300Strong, Very Broad
Carboxylic Acid (C=O)Stretching1680–1700Strong, Sharp
Aromatic Ring (C=C)Stretching1400–1600Medium to Weak
Trifluoromethyl (C-F)Stretching1100–1350Strong
Ether (Ar-O-C)Stretching1210–1320Medium
Aromatic Ring (C-H)Out-of-plane Bending700–900Medium

X-ray Crystallography for Solid-State Structural Elucidation

It is highly probable that this compound molecules would form centrosymmetric dimers in the crystal lattice. nih.gov This arrangement is driven by strong and predictable O–H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules, creating a characteristic R²₂(8) ring motif. iucr.org This dimerization is a hallmark of benzoic acids in the solid state. nih.gov

Predicted Crystallographic Parameters (based on 4-(benzyloxy)benzoic acid nih.govresearchgate.net)
ParameterExpected Value/Feature
Crystal SystemMonoclinic
Space GroupP2₁/n
Key Intermolecular InteractionO–H⋯O hydrogen bonds forming centrosymmetric dimers
Dihedral Angle (between rings)Likely between 30° and 50°
Conformation of Benzyloxy LinkageAnti conformation

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized compounds like this compound. The choice between high-performance liquid chromatography (HPLC) and gas chromatography (GC) depends on the analyte's volatility and thermal stability.

HPLC, particularly in the reversed-phase mode (RP-HPLC), is the premier technique for the analysis of aromatic carboxylic acids due to its high resolution and applicability to non-volatile compounds. nih.gov Method development focuses on optimizing the separation of the main compound from any impurities or starting materials. ekb.eg

A typical RP-HPLC method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. ekb.eg The mobile phase would consist of a mixture of an aqueous component and an organic solvent, such as acetonitrile or methanol. sielc.com For acidic analytes like benzoic acids, the pH of the aqueous phase is critical. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to suppress the ionization of the carboxylic acid group. sielc.com This ensures that the analyte is in its neutral, more retained form, leading to better peak shape and reproducibility. nih.gov Detection is typically achieved using a UV detector set to a wavelength where the aromatic rings exhibit strong absorbance, likely around 230-270 nm.

Example RP-HPLC Method Parameters
ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Elution ModeGradient or Isocratic
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Column TemperatureAmbient or controlled (e.g., 30 °C)

Direct analysis of this compound by gas chromatography is generally not feasible. Its high polarity and low volatility, stemming from the carboxylic acid group, would lead to poor chromatographic performance, including broad, tailing peaks and potential thermal degradation in the hot injector port. researchgate.net

To overcome these limitations, derivatization is necessary to convert the non-volatile carboxylic acid into a more volatile and thermally stable derivative. libretexts.org Common derivatization strategies for carboxylic acids include:

Alkylation (Esterification): This is the most prevalent method, where the acidic proton is replaced with an alkyl group, typically forming a methyl or ethyl ester. libretexts.org Reagents like diazomethane or a mixture of an alcohol (e.g., methanol) with an acid catalyst (e.g., BF₃) are used for this purpose. researchgate.net

Silylation: This involves reacting the carboxylic acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (TMS) ester. These derivatives are generally very volatile and exhibit excellent chromatographic behavior. researchgate.net

Once derivatized, the resulting ester can be readily analyzed by GC, typically using a non-polar or medium-polarity capillary column (e.g., 5% phenyl methyl siloxane). The separation is based on the boiling points and polarities of the derivatives. Mass spectrometry (GC-MS) is often coupled with GC to provide definitive identification of the analyte and any impurities based on their mass spectra and fragmentation patterns. researchgate.net

Example GC Method for Derivatized Acid
ParameterCondition
Derivatization AgentBF₃ in Methanol (for methyl ester formation)
Column5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm)
Carrier GasHelium or Hydrogen
Injector Temperature250 °C
Oven ProgramInitial temp 100 °C, ramp to 280 °C
DetectorFlame Ionization (FID) or Mass Spectrometry (MS)

Theoretical and Computational Investigations of 4 Benzyloxy 3 Trifluoromethyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the electronic structure and three-dimensional geometry of 4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy.

Density Functional Theory (DFT) Studies of Molecular Conformation

Density Functional Theory (DFT) is a widely used computational method to determine the most stable conformation (the lowest energy arrangement of atoms) of a molecule. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311+G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.govrri.res.inrri.res.in

The steric hindrance between the bulky benzyloxy and trifluoromethyl groups on the benzoic acid ring is a key determinant of the molecule's conformation. DFT studies on similar substituted benzoic acid derivatives have shown that such substituents can cause significant rotation of the carboxylic acid group or other functional groups out of the plane of the aromatic ring. nih.govresearchgate.netdoaj.org For instance, in 4-nitro-2-(trifluoromethyl)benzoic acid, the trifluoromethyl group forces the carboxylic acid moiety to rotate out of the aromatic plane. nih.govresearchgate.netdoaj.org A similar effect would be anticipated for this compound, influencing its crystal packing and intermolecular interactions.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Illustrative)

Parameter Predicted Value
C-O (ether) bond length 1.37 Å
C-C (aromatic) bond length 1.39 - 1.41 Å
C-CF3 bond length 1.51 Å
C=O (carboxyl) bond length 1.22 Å
C-O (carboxyl) bond length 1.35 Å

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. taylorandfrancis.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. niscpr.res.innih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. niscpr.res.inresearchgate.net

For this compound, the electron-donating benzyloxy group and the electron-withdrawing trifluoromethyl and carboxylic acid groups will significantly influence the energies and spatial distributions of the HOMO and LUMO. Computational studies on related molecules show that the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO resides on the electron-deficient regions. rri.res.in In a similar compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO was found to be concentrated on the biphenyl rings, while the LUMO was located on the benzoic acid portion. rri.res.in

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

Parameter Energy (eV)
HOMO Energy -6.5 eV
LUMO Energy -2.2 eV

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions like hydrogen bonding. nih.govniscpr.res.inresearchgate.net The MEP map uses a color scale where red typically indicates regions of high electron density (negative potential) and blue represents areas of low electron density (positive potential). researchgate.netresearchgate.net

For this compound, the MEP surface would be expected to show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid group, making this a likely site for electrophilic attack and hydrogen bond donation. nih.gov Conversely, the hydrogen atom of the carboxylic acid would exhibit a positive potential (blue), indicating its susceptibility to nucleophilic attack. niscpr.res.in The electron-withdrawing trifluoromethyl group would also contribute to a more positive potential on the adjacent ring carbons.

Prediction of Spectroscopic Parameters via Computational Models

Computational models, particularly those based on DFT, can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. niscpr.res.inresearchgate.net Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). researchgate.netnih.govucm.es

For this compound, computational methods can predict the vibrational frequencies corresponding to its infrared (IR) and Raman spectra. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as the characteristic C=O stretch of the carboxylic acid, the C-F stretches of the trifluoromethyl group, and the C-O-C stretch of the benzyloxy ether linkage. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra. nih.govucm.es

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic Technique Predicted Parameter Value
IR Spectroscopy Carbonyl (C=O) Stretch ~1700 cm⁻¹
IR Spectroscopy C-F Stretch ~1100-1300 cm⁻¹
¹³C NMR Carboxyl Carbon (COOH) ~170 ppm
¹³C NMR Trifluoromethyl Carbon (CF₃) ~125 ppm (quartet)

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights into the energetic profiles and structures of transient species that are often difficult to study experimentally.

Transition State Localization and Energetics

A key aspect of mechanistic studies is the localization of transition states, which are the high-energy structures that connect reactants and products. montclair.edu By calculating the energy of the transition state, the activation energy for the reaction can be determined, which provides information about the reaction rate.

For reactions involving this compound, such as its esterification or amidation, computational methods can be used to model the reaction pathway. This would involve identifying the structures of the reactants, intermediates, transition states, and products. The calculated energies of these species allow for the construction of a reaction energy profile, which illustrates the energetic feasibility of the proposed mechanism. For example, in a hypothetical esterification reaction, calculations could elucidate whether the reaction proceeds through a concerted or a stepwise mechanism by comparing the activation energies of the respective transition states.

Table 4: Hypothetical Reaction Energetics for the Esterification of this compound (Illustrative)

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State 1 +15.2
Tetrahedral Intermediate +5.6
Transition State 2 +12.8

Reaction Pathway Mapping

Reaction pathway mapping is a cornerstone of computational chemistry, providing detailed insights into the mechanisms of chemical reactions. This involves the calculation of the potential energy surface for a given reaction, identifying stationary points such as reactants, products, intermediates, and, crucially, transition states. The energy differences between these points allow for the determination of activation energies and reaction enthalpies, which are key to understanding reaction kinetics and thermodynamics.

For a molecule like this compound, reaction pathway mapping could elucidate mechanisms of, for example, esterification of the carboxylic acid group, or nucleophilic substitution at the benzylic position. Computational methods, particularly Density Functional Theory (DFT), are well-suited for this purpose. For instance, a study on the reaction of benzoic acid with substituted diphenyldiazomethanes in toluene (B28343) utilized kinetic studies to probe the reaction mechanism. acs.org Computational modeling of such a reaction would involve locating the transition state for the proton transfer from the carboxylic acid to the diazomethane, followed by the nucleophilic attack of the carboxylate on the resulting carbocation.

Illustrative Reaction Coordinate for a Hypothetical Esterification Reaction

The following table illustrates the type of data that would be generated from a reaction pathway mapping study for a generic esterification reaction of a substituted benzoic acid.

Reaction StepSpeciesRelative Energy (kcal/mol)Key Geometric Parameters
1Reactants (Benzoic Acid + Alcohol)0O-H bond length (acid), C=O bond length
2Transition State 1 (Proton Transfer)+15Lengthened O-H bond, forming O-H bond with alcohol
3Intermediate (Protonated Alcohol)+5Tetrahedral carbon in the carboxylic acid group
4Transition State 2 (Water Elimination)+20Elongated C-OH2 bond
5Products (Ester + Water)-5C-O bond length (ester), O-H bond length (water)

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. aip.orgresearchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational landscape of a molecule, its flexibility, and its interactions with its environment (e.g., solvent).

For this compound, MD simulations could be employed to explore the rotational freedom around the C-O bond of the benzyloxy group and the C-C bond connecting the carboxylic acid to the aromatic ring. This would reveal the preferred conformations of the molecule in different solvents and at various temperatures. Understanding the accessible conformations is crucial as it can influence the molecule's reactivity and its ability to interact with other molecules or biological targets.

A study on the behavior of an aromatic carboxylic acid derivative on a gold surface utilized MD simulations to investigate different conformations and their dynamical behaviors. aip.orgresearchgate.net Similarly, research on aromatic amino acids has used MD simulations to understand their reorientations in solution. acs.org For this compound, an MD simulation would track the trajectories of all atoms over time, allowing for the analysis of dihedral angle distributions to identify the most stable conformers.

Illustrative Data from a Hypothetical MD Simulation

The following interactive table presents hypothetical data that could be obtained from an MD simulation to analyze the conformational preferences of this compound.

Dihedral AngleSolventAverage Value (degrees)Standard Deviation (degrees)Most Populated Range (degrees)
C(ar)-C(ar)-O-C(benzyl)Water17515160-180
C(ar)-C(ar)-O-C(benzyl)Toluene16025140-180
C(ar)-C(ar)-C(acid)-OWater201010-30
C(ar)-C(ar)-C(acid)-OToluene301515-45

In Silico Prediction Methodologies for Reactivity Trends

In silico prediction of reactivity involves the use of computational methods to estimate the chemical reactivity of a molecule without performing laboratory experiments. A common approach is to use quantum chemical calculations, such as DFT, to determine various molecular properties that correlate with reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. A DFT study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid calculated the HOMO-LUMO energy gap to be 4.3337 eV. nih.govresearchgate.netrri.res.inrri.res.in

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Calculated pKa: The acidity of the carboxylic acid can be predicted computationally, providing insight into its behavior in different chemical environments. Studies have shown correlations between quantum chemical indices and the pKa of substituted benzoic acids. semanticscholar.org

Illustrative Reactivity Descriptors

This table presents a hypothetical set of calculated reactivity descriptors for this compound, which would be generated using DFT.

DescriptorCalculated ValueImplication for Reactivity
HOMO Energy-6.5 eVModerate electron-donating ability
LUMO Energy-1.2 eVGood electron-accepting ability
HOMO-LUMO Gap5.3 eVHigh kinetic stability
pKa3.8Moderately strong acid
Most Negative MEPOxygen atoms of the carboxylic groupSite for electrophilic attack/protonation
Most Positive MEPHydrogen atom of the carboxylic groupSite for nucleophilic attack/deprotonation

In-depth Article on the Synthetic Applications of this compound Cannot Be Generated Due to Lack of Available Scientific Literature

Following a comprehensive and exhaustive search of academic databases, patent libraries, and chemical literature, it has been determined that there is insufficient public-domain information to construct a detailed, scientifically accurate article on the role of This compound as a versatile synthetic building block in academic research, as per the requested outline.

The search encompassed targeted queries aimed at uncovering the specific applications of this compound in the synthesis of complex organic scaffolds, its use as a precursor to fluorinated aromatic compounds, its role as an intermediate in multi-step target-oriented synthesis, and its contributions to diversity-oriented synthesis (DOS) and library generation. Furthermore, investigations into its utilization in advanced materials science, such as in polymer chemistry, and its integration into peptide synthesis approaches were conducted.

The user's request for a thorough and informative article, complete with detailed research findings and data tables, necessitates a foundation of published scientific work. The absence of such foundational material for this compound makes it impossible to fulfill the request while adhering to the strict requirements of scientific accuracy and focusing solely on the specified chemical entity.

Therefore, the generation of the requested article cannot proceed at this time. Should relevant scientific literature concerning the synthesis and application of this compound become publicly available in the future, the feasibility of creating such an article can be revisited.

Green Chemistry Principles in the Synthesis and Transformations of 4 Benzyloxy 3 Trifluoromethyl Benzoic Acid

Atom Economy and Reaction Efficiency Enhancement

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more efficient and less wasteful process. The primary synthesis of 4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid typically involves the benzylation of 4-hydroxy-3-(trifluoromethyl)benzoic acid, a reaction analogous to the Williamson ether synthesis.

A common laboratory-scale synthesis of a structurally similar compound, 4-benzyloxy-3-chlorobenzoic acid, involves the reaction of 4-hydroxy-3-chlorobenzoic acid with benzyl (B1604629) chloride in the presence of a base such as sodium hydroxide (B78521). This reaction can be adapted for the synthesis of the target molecule.

Traditional Synthesis Route (by analogy):

4-hydroxy-3-(trifluoromethyl)benzoic acid + Benzyl chloride + 2 NaOH → this compound sodium salt + NaCl + 2 H₂O

Followed by acidification to yield the final product.

To analyze the atom economy of this process, we consider the molecular weights of the reactants and the desired product.

Interactive Data Table: Atom Economy Calculation for the Synthesis of this compound

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )MolesMass (g)
4-hydroxy-3-(trifluoromethyl)benzoic acidC₈H₅F₃O₃206.121206.12
Benzyl chlorideC₇H₇Cl126.581126.58
Sodium hydroxideNaOH40.00280.00
Total Reactants 412.70
This compoundC₁₅H₁₁F₃O₃296.241296.24
Sodium chlorideNaCl58.44158.44
WaterH₂O18.02236.04

Atom Economy (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

Atom Economy (%) = (296.24 / 412.70) x 100 ≈ 71.78%

This calculation reveals that a significant portion of the reactant atoms end up as byproducts (sodium chloride and water), indicating room for improvement in terms of atom economy. Enhancing reaction efficiency can be achieved by exploring alternative synthetic routes that minimize the formation of such byproducts.

Solvent Selection and Replacement with More Benign Alternatives

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally friendly solvents.

In the Williamson ether synthesis-type reaction for preparing this compound, solvents like methanol, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are often employed. While effective for dissolving the reactants, these solvents have recognized environmental and health concerns.

Interactive Data Table: Comparison of Solvents for Benzylation Reactions

SolventClassificationKey IssuesPotential Greener Alternatives
MethanolVolatile, Flammable, ToxicNeurotoxicity, environmental releaseEthanol, Isopropanol, Water (with phase-transfer catalyst)
Tetrahydrofuran (THF)Volatile, Flammable, Peroxide-formingSafety hazard (peroxide explosion)2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME)
Dimethylformamide (DMF)High-boiling, ToxicReproductive toxicity, difficult to removeCyrene, Dimethyl sulfoxide (B87167) (DMSO) (with caution), Ionic Liquids

Recent research has demonstrated the feasibility of conducting Williamson ether synthesis in aqueous media with the aid of surfactants or phase-transfer catalysts. This approach significantly reduces the reliance on volatile organic compounds (VOCs). For instance, the use of surfactants can create micelles that act as microreactors, facilitating the reaction between the water-insoluble benzyl chloride and the water-soluble phenoxide salt.

Development of Catalytic and Reagent-Free Processes

The use of stoichiometric reagents, particularly strong bases in the traditional benzylation, contributes to waste generation. Green chemistry promotes the use of catalytic methods, which can proceed under milder conditions and often with higher selectivity, reducing the need for excess reagents and minimizing side reactions.

Catalytic Alternatives for Benzylation:

Palladium-Catalyzed Benzylation: This method allows for the benzylation of phenols under neutral conditions, avoiding the use of strong bases. The reaction can proceed with high efficiency and generates only volatile byproducts.

Vapor-Phase Benzylation: Using basic metal oxide catalysts at elevated temperatures can achieve selective ortho-benzylation of phenols. This solvent-free approach offers a significant green advantage.

Another key transformation of this compound is its conversion to amides, a common reaction in medicinal chemistry. Traditional amide bond formation often relies on stoichiometric coupling reagents, which have poor atom economy.

Greener Amide Bond Formation:

Direct Catalytic Amidation: The direct condensation of a carboxylic acid and an amine is the most atom-economical route to an amide, with water as the only byproduct. Various catalysts, including boric acid and certain metal complexes, have been developed to facilitate this transformation, eliminating the need for wasteful coupling agents.

Waste Minimization and By-Product Utilization Strategies

A comprehensive green chemistry approach involves not only maximizing the efficiency of the main reaction but also minimizing waste and, where possible, finding uses for any byproducts.

In the synthesis of this compound via the Williamson ether-type route, the primary byproduct is sodium chloride. While not highly toxic, its disposal in large quantities can be problematic.

Waste Reduction and Management:

Waste ProductSourceEnvironmental ImpactMinimization/Utilization Strategy
Sodium Chloride (NaCl)Neutralization of base and chloride from benzyl chlorideHigh salt concentration in wastewater can be harmful to aquatic life.Use of catalytic methods that avoid the use of sodium hydroxide and benzyl chloride.
Organic SolventsReaction medium, extraction, and purificationAir and water pollution, health hazards.Solvent recycling through distillation; replacement with benign alternatives like water or bio-based solvents.
Byproducts from side reactionsIncomplete reaction or side reactionsCan be hazardous and require special disposal.Optimization of reaction conditions (temperature, catalyst, reaction time) to improve selectivity and minimize side product formation.

Future Research Directions and Perspectives for 4 Benzyloxy 3 Trifluoromethyl Benzoic Acid

Exploration of Unconventional Reactivity and Novel Transformations

The reactivity of 4-(benzyloxy)-3-(trifluoromethyl)benzoic acid is largely dictated by its carboxylic acid functionality. While conventional transformations of carboxylic acids are well-established, future research should focus on harnessing this group for unconventional and novel chemical transformations.

Decarboxylative Coupling Reactions: A significant area for exploration is the use of the carboxylic acid as a traceless directing group or a source of aryl radicals via decarboxylation. Decarboxylative cross-coupling reactions have emerged as a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds, utilizing readily available and stable carboxylic acids as alternatives to traditional organometallic reagents. Future studies could investigate palladium, copper, or silver-catalyzed decarboxylative couplings of this compound with a variety of partners, including aryl halides, alkynes, and nucleophiles. The electron-withdrawing nature of the trifluoromethyl group may influence the ease of decarboxylation and the subsequent reactivity of the generated aryl-metal intermediate or aryl radical.

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient approach to generate radical species. The carboxylic acid group of the title compound can be a precursor to aryl carboxy and subsequently aryl radicals under photoredox conditions. These radicals could then participate in a range of transformations, such as additions to alkenes or C-H functionalization reactions. Investigating the photophysical properties of this compound and its derivatives will be crucial in designing efficient photocatalytic cycles. The benzyloxy group itself could also be a site for photochemical reactions, potentially leading to novel deprotection or functionalization strategies under specific light-mediated conditions.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes from batch to continuous flow processes offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening.

Future research should explore the synthesis of this compound and its subsequent derivatization using flow chemistry. Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and residence time, which can be critical for optimizing reactions involving potentially hazardous reagents or intermediates. For instance, the oxidation of the corresponding toluene (B28343) precursor to the benzoic acid could be performed more safely and efficiently in a flow system.

Furthermore, integrating the synthesis into automated platforms would facilitate the rapid generation of a library of derivatives. By coupling flow reactors with automated purification and analysis systems, a diverse range of amides, esters, and other derivatives of this compound could be synthesized and screened for biological activity or material properties in a highly efficient manner. This approach would accelerate the discovery of new applications for this versatile building block.

Development of Asymmetric Synthetic Routes Utilizing Chiral Catalysis

The introduction of chirality is a cornerstone of modern drug discovery and materials science. While this compound is achiral, it serves as an excellent precursor for the synthesis of chiral molecules.

Future research should focus on the development of asymmetric transformations of the functional groups present in the molecule. For example, the carboxylic acid can be converted into a ketone, which can then undergo asymmetric reduction or addition reactions to generate chiral alcohols or amines. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, will be instrumental in achieving high enantioselectivity.

Another promising avenue is the use of this molecule in asymmetric C-H activation reactions. The directing ability of the carboxylic acid group could be exploited to functionalize the aromatic ring at specific positions with the introduction of a new stereocenter. The development of chiral rhodium or palladium catalysts capable of recognizing and selectively functionalizing one of the enantiotopic C-H bonds would be a significant advancement.

Advanced Computational Insights Guiding Experimental Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding experimental design.

Future research on this compound should leverage advanced computational methods to gain deeper insights into its structure, reactivity, and potential applications. DFT calculations can be used to predict its geometric parameters, vibrational frequencies, and electronic properties, such as the HOMO-LUMO energy gap, which provides information about its kinetic stability and chemical reactivity. Molecular Electrostatic Potential (MEP) maps can identify the regions most susceptible to electrophilic and nucleophilic attack, thereby guiding the design of new reactions.

Furthermore, computational modeling can be employed to elucidate the mechanisms of potential reactions, such as the decarboxylative coupling or photocatalytic transformations mentioned earlier. By modeling reaction pathways and transition states, researchers can optimize reaction conditions and predict the feasibility of novel transformations before embarking on extensive experimental work. In the context of drug design, molecular docking studies can predict the binding affinity of derivatives of this compound to specific biological targets, thus prioritizing the synthesis of the most promising candidates.

Expanding its Role as a Platform Molecule for Academic Innovation

The unique combination of functional groups in this compound makes it an ideal platform molecule for academic innovation, serving as a versatile starting material for the synthesis of a wide array of more complex structures.

Medicinal Chemistry: The trifluoromethyl group is a common motif in pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. The benzoic acid scaffold is also prevalent in many biologically active compounds. preprints.org Therefore, this compound is a valuable building block for the synthesis of new drug candidates. Future academic research could focus on incorporating this scaffold into molecules targeting a variety of diseases. The benzyloxy group can serve as a protecting group that is removed in the final stages of a synthesis or as a point of further diversification.

Materials Science: Aromatic carboxylic acids are important precursors for the synthesis of metal-organic frameworks (MOFs), liquid crystals, and other functional materials. The presence of the trifluoromethyl group can impart unique properties, such as altered electronic characteristics and increased thermal stability. Future research could explore the use of this compound as a linker in the design of novel MOFs with tailored pore sizes and functionalities. Its potential to form liquid crystalline phases, either on its own or in combination with other molecules, also warrants investigation.

Q & A

Q. What are the key considerations for synthesizing 4-(benzyloxy)-3-(trifluoromethyl)benzoic acid with high purity?

Methodological Answer:

  • Reagent Selection : Use O-benzyl hydroxylamine hydrochloride and p-trifluoromethyl benzoyl chloride as starting materials. Ensure strict stoichiometric control (1:1 molar ratio) to minimize side products like unreacted intermediates or over-acylated species .
  • Solvent Optimization : Dichloromethane (DCM) or acetonitrile is preferred due to their ability to dissolve both polar and nonpolar intermediates. Evidence suggests DCM improves reaction homogeneity for benzyloxy-group incorporation .
  • Workup Protocol : Sequential washes with sodium carbonate (5% w/v) and diethyl ether remove acidic byproducts. Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H NMR : Look for characteristic peaks: benzyloxy protons (δ 5.1–5.3 ppm, singlet), trifluoromethyl group (δ 4.3–4.5 ppm, split due to coupling with adjacent protons) .
    • ¹⁹F NMR : A singlet near δ -62 ppm confirms the presence of the CF₃ group without adjacent fluorine coupling .
    • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to verify molecular ion peaks ([M+H]⁺ ≈ 311.1 m/z) and detect trace impurities .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

  • Building Block : The benzyloxy group serves as a protective moiety for hydroxyl groups in multi-step syntheses (e.g., kinase inhibitors or fluorinated drug candidates) .
  • Biological Probes : Its trifluoromethyl group enhances metabolic stability, making it useful in PET tracer development. Radiolabeling studies (e.g., ¹⁸F or ¹¹C) require careful deprotection of the benzyloxy group under hydrogenolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mutagenicity data for derivatives of this compound?

Methodological Answer:

  • Ames Test Optimization : Recent studies show that mutagenicity varies with substituent position. For example, compound 3 (a related anomeric amide) showed lower mutagenicity (≤2 revertants/µmol) compared to analogs with ortho-substituents .
  • Data Reconciliation : Cross-reference mutagenicity assays (e.g., Ames II) with computational models (e.g., Derek Nexus) to identify structural alerts. Adjust synthetic routes to avoid introducing mutagenic motifs like nitro groups or aromatic amines .

Q. What strategies mitigate decomposition risks during thermal characterization (e.g., DSC)?

Methodological Answer:

  • Thermal Stability Screening : Differential Scanning Calorimetry (DSC) under nitrogen flow (10°C/min) reveals decomposition onset temperatures (T₀). For this compound, T₀ ≈ 180°C, requiring storage below 25°C in amber vials .
  • Alternative Techniques : Use modulated DSC (MDSC) to separate reversible (e.g., melting) and non-reversible (decomposition) events. Pair with TGA-FTIR to identify gaseous decomposition byproducts (e.g., CO₂ or benzyl fluoride) .

Q. How does the trifluoromethyl group influence crystallization behavior in co-crystal engineering?

Methodological Answer:

  • Co-crystal Screening : The CF₃ group enhances halogen bonding with co-formers like pyridine derivatives. Use solvent-drop grinding (methanol/ethanol) to screen for co-crystals. X-ray diffraction reveals CF₃···N interactions (bond distances ~3.1 Å) .
  • Impact on Solubility : Co-crystals with succinic acid increase aqueous solubility by 12-fold compared to the free acid, critical for bioavailability studies .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for trifluoromethyl benzoic acid derivatives: How to address?

  • Root Cause : Polymorphism or hydration states. For example, 4-(trifluoromethyl)benzoic acid is reported as mp 220–222°C (pure anhydrous form) vs. 215–218°C (hydrated) .
  • Resolution : Perform Karl Fischer titration to quantify water content. Use hot-stage microscopy to observe phase transitions and confirm polymorphism .

Safety and Handling Protocols

  • Mutagenicity : While Ames testing indicates low risk, use fume hoods and PPE (nitrile gloves, lab coats) when handling. Avoid inhalation of fine powders .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Collect organic solvents in halogenated waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.